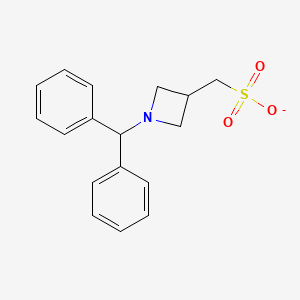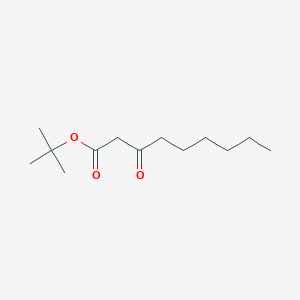
2-Isocyanatothiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanatothiolane is an organic compound that contains both an isocyanate group (−N=C=O) and a tetrahydrothiophenyl group. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, and adhesives. The tetrahydrothiophenyl group adds unique properties to the compound, making it useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophenyl amine with phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity.
Another method involves the use of non-phosgene routes, such as the reaction of tetrahydrothiophenyl amine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale phosgenation processes. due to the hazardous nature of phosgene, alternative methods using safer reagents are being explored. These include the use of catalysts to enhance the yield and efficiency of the reactions .
化学反応の分析
Types of Reactions
2-Isocyanatothiolane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents.
Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alcohols and amines are common nucleophiles, and reactions are typically carried out under mild conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Oxides: Formed from oxidation reactions.
科学的研究の応用
2-Isocyanatothiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, and adhesives
作用機序
The mechanism of action of 2-Isocyanatothiolane involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophilic agents such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
類似化合物との比較
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
Comparison
2-Isocyanatothiolane is unique due to the presence of the tetrahydrothiophenyl group, which imparts distinct chemical properties compared to other isocyanates. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications .
特性
分子式 |
C5H7NOS |
|---|---|
分子量 |
129.18 g/mol |
IUPAC名 |
2-isocyanatothiolane |
InChI |
InChI=1S/C5H7NOS/c7-4-6-5-2-1-3-8-5/h5H,1-3H2 |
InChIキー |
VQBYZWFTXHKFTN-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8468198.png)





![Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B8468224.png)







